Gastrointestinal Mucosal Injury: Endoscopic Evidence of Superior Gastric Tolerability of Diflunisal Versus Naproxen in Osteoarthritis Patients
In a single-blind randomized endoscopic study of 34 patients with osteoarthritis, diflunisal (500 mg BID) demonstrated significantly lower gastric mucosal injury compared to naproxen (375 mg BID) over a 2-week period. The mean gastric injury score was significantly reduced with diflunisal (p = 0.0002). Notably, 65% of diflunisal-treated patients exhibited no evidence of gastric mucosal injury, compared to only 13% in the naproxen group [1]. The incidence of severe gastric injury was also significantly lower with diflunisal (p < 0.01) [1].
| Evidence Dimension | Endoscopic gastric mucosal injury score and proportion of patients with no gastric injury |
|---|---|
| Target Compound Data | Mean gastric injury score significantly lower (p=0.0002 vs naproxen); 65% of patients had no gastric mucosal injury |
| Comparator Or Baseline | Naproxen 375 mg BID; 13% of patients had no gastric mucosal injury |
| Quantified Difference | Absolute difference of 52 percentage points (65% vs 13%) for no gastric injury; significantly lower incidence of severe injury (p<0.01) |
| Conditions | Single-blind randomized endoscopic study; 34 osteoarthritis patients; 2-week treatment period; doses: diflunisal 500 mg BID, naproxen 375 mg BID |
Why This Matters
This 52-percentage-point advantage in gastric mucosal protection provides a quantifiable safety differentiation that may influence procurement decisions for chronic osteoarthritis therapy where gastrointestinal tolerability is a primary concern.
- [1] Garber EK, et al. A single blind randomized endoscopic study comparing the effects of diflunisal and naproxen in patients with osteoarthritis. J Rheumatol. 1986 Aug;13(4):784-8. PMID: 3534261. View Source
